N-Methylbut-3-yn-1-amine;oxalic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

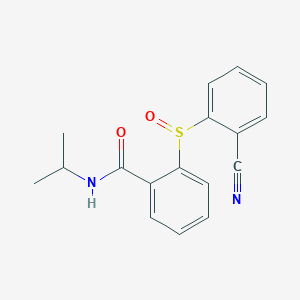

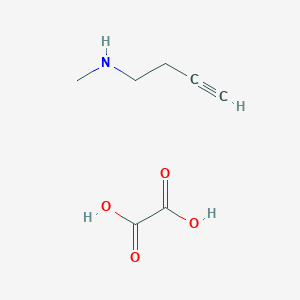

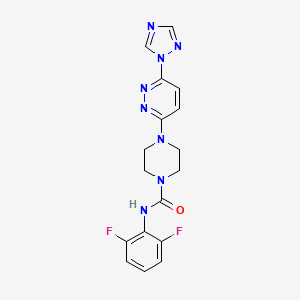

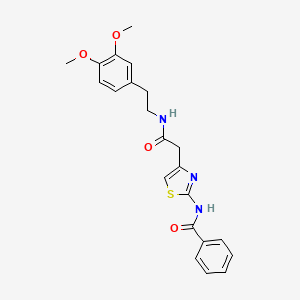

“N-Methylbut-3-yn-1-amine;oxalic acid” is a compound that involves two components: N-Methylbut-3-yn-1-amine and Oxalic acid. N-Methylbut-3-yn-1-amine is a derivative of ammonia where one hydrogen atom is replaced by a methylbut-3-yn-1-yl group . Oxalic acid is a strong dicarboxylic acid found in many plants and vegetables .

Molecular Structure Analysis

The molecular structure of N-Methylbut-3-yn-1-amine involves a nitrogen atom bonded to a methylbut-3-yn-1-yl group . Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4 .Chemical Reactions Analysis

Amines, like N-Methylbut-3-yn-1-amine, can act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . Oxalic acid, being an acid, can react with bases like amines to form salts .科学的研究の応用

Synthesis and Chemical Applications

N-Methylation of Amines : N-Methylbut-3-yn-1-amine; oxalic acid is utilized in the N-methylation of primary and secondary amines. A mixture of paraformaldehyde and oxalic acid dihydrate is used for N-methylation, providing good to excellent yields without the need for toxic formalin or organic solvents (Rosenau et al., 2002).

Reductive Amination : The compounds play a role in the expedient synthesis of N-Methyl- and N-Alkylamines through reductive amination, a process significant for producing fine and bulk chemicals found in numerous life-science molecules (Senthamarai et al., 2018).

Catalysis in Organic Synthesis : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, derived from similar compounds, is a key intermediate in the preparation of various pharmaceuticals, demonstrating its importance in organic synthesis (Fleck et al., 2003).

Aminocarbonylation Reactions : These compounds are used in aminocarbonylation reactions of aryl halides with amines, using oxalic acid as a CO source, crucial for synthesizing amides and related molecules (Reddy et al., 2019).

Environmental and Atmospheric Studies

Particle Formation in the Atmosphere : Oxalic acid's interaction with compounds like N-Methylbut-3-yn-1-amine has implications in atmospheric science, particularly in understanding new particle formation (NPF) processes (Arquero et al., 2017).

Atmospheric Relevance of Oxalic Acid Complexes : The study of oxalic acid complexes, including those formed with N-Methylbut-3-yn-1-amine, helps in understanding their concentration and role in the atmosphere, indicating potential involvement in NPF (Hong et al., 2017).

Safety And Hazards

特性

IUPAC Name |

N-methylbut-3-yn-1-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.C2H2O4/c1-3-4-5-6-2;3-1(4)2(5)6/h1,6H,4-5H2,2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXCSYNHZOOBNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC#C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(But-3-yn-1-yl)(methyl)amine; oxalic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)

![2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2576740.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)